1-Ethynyl-3-(methylsulfanyl)benzene

説明

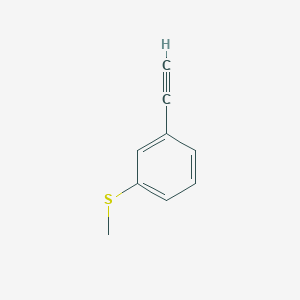

1-Ethynyl-3-(methylsulfanyl)benzene is an aromatic compound belonging to the thiol family. It has the molecular formula C9H8S and a molecular weight of 148.23 g/mol . This compound exhibits unique properties that have stimulated scientific research in various fields.

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction . This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of triethylamine as a base and toluene as a solvent, with the reaction temperature maintained around 60-80°C .

Industrial Production Methods: Industrial production of this compound often involves scaling up the Sonogashira coupling reaction. The process is optimized for higher yields and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 1-Ethynyl-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as or .

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using and a .

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like or in the presence of as a catalyst.

Oxidation: or in an organic solvent.

Reduction: with a under mild conditions.

Major Products:

Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.

Oxidation: Sulfoxides and sulfones.

Reduction: Ethyl-substituted benzene derivatives.

科学的研究の応用

Chemical Properties and Reactions

1-Ethynyl-3-(methylsulfanyl)benzene is characterized by the presence of an ethynyl group and a methylthio substituent on a benzene ring. Its molecular weight is 148.23 g/mol. The compound undergoes several chemical reactions, including:

- Electrophilic Aromatic Substitution: Substitution of hydrogen atoms on the benzene ring with electrophiles.

- Oxidation: Formation of sulfoxides and sulfones using oxidizing agents.

- Reduction: Conversion of the ethynyl group to an ethyl group under specific conditions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution | Electrophiles (e.g., halogens) | Catalytic conditions |

| Oxidation | Oxidizing agents (e.g., H2O2) | Organic solvent |

| Reduction | Reducing agents (e.g., LiAlH4) | Mild conditions |

Chemistry

This compound serves as a building block in organic synthesis, facilitating the construction of complex molecular architectures. Its ability to participate in click chemistry makes it valuable for synthesizing novel compounds.

Biology

The compound is being investigated as a biochemical probe due to its structural properties. It interacts with various biological targets, providing insights into enzyme inhibition and protein-ligand interactions.

Medicine

Research indicates potential therapeutic properties , particularly in cancer treatment. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting its role as an anticancer agent.

- Mechanism of Action: The compound disrupts microtubule formation by binding to β-tubulin at the colchicine-binding site, similar to established chemotherapeutics like paclitaxel. It also inhibits angiogenesis, crucial for tumor growth.

Industry

In industrial applications, this compound is utilized in producing advanced materials, including polymers and nanomaterials. Its reactivity allows for modifications that enhance material properties.

This compound has shown promising biological activities:

- In Vitro Studies: The compound has demonstrated significant antiproliferative effects on cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), with IC50 values in the nanomolar range.

- In Vivo Assays: Animal studies have indicated reduced tumor size and weight when treated with this compound compared to control groups, supporting its potential as a therapeutic agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Cancer Cell Line | IC50 (nM) | Observations |

|---|---|---|---|

| In Vitro | MCF7 | <100 | Significant inhibition of cell proliferation |

| In Vitro | HT-29 | <150 | Induced apoptosis in treated cells |

| In Vivo | Mouse Model | N/A | Reduced tumor size compared to control groups |

作用機序

The mechanism of action of 1-Ethynyl-3-(methylsulfanyl)benzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methylsulfanyl group can engage in hydrogen bonding and van der Waals interactions . These interactions influence the compound’s reactivity and binding affinity in different chemical and biological contexts .

類似化合物との比較

- 1-Ethynyl-4-(methylsulfanyl)benzene

- 1-Ethynyl-2-(methylsulfanyl)benzene

- 1-Ethynyl-3-(ethylsulfanyl)benzene

Uniqueness: 1-Ethynyl-3-(methylsulfanyl)benzene is unique due to the specific positioning of the ethynyl and methylsulfanyl groups on the benzene ring. This positioning influences its electronic properties and reactivity, making it distinct from its isomers and analogs .

生物活性

1-Ethynyl-3-(methylsulfanyl)benzene, also known by its IUPAC name, is a compound characterized by the presence of an ethynyl group and a methylthio substituent on a benzene ring. Its molecular formula is with a molecular weight of 148.23 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

This compound is notable for its unique structure, which allows it to participate in various chemical reactions. The presence of the ethynyl group enables it to engage in click chemistry, while the methylthio group may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing methylthio groups have shown effectiveness against certain bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized various derivatives of ethynyl-substituted benzenes, including this compound. The synthesized compounds were evaluated for their biological activity against different cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity, leading to further exploration of their mechanisms of action.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Methylthio-benzene derivative | 15 | HeLa |

| Ethynyl-benzene derivative | 20 | A549 |

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various methylthio-substituted compounds. In vitro tests showed that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that methylthio groups can lead to increased ROS production, contributing to cytotoxic effects.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to structural changes and cell death.

特性

IUPAC Name |

1-ethynyl-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRFUCHVWOPTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441648 | |

| Record name | AGN-PC-0N6KBO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210905-75-2 | |

| Record name | AGN-PC-0N6KBO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。